Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol
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Overview
Description
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a hydroxymethyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxymethylation and methylation reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **(3R,5R)-5-methylpyrrolidin-3-yl)methanol
- **(3S,5S)-5-methylpyrrolidin-3-yl)methanol
- **(3S,5R)-5-methylpyrrolidin-3-yl)methanol
Uniqueness
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. The presence of both the hydroxymethyl and methyl groups in specific positions on the pyrrolidine ring also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
[(3R,5S)-5-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
SHTKAZQCRDTBLT-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)CO |
Canonical SMILES |
CC1CC(CN1)CO |
Origin of Product |
United States |
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